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molecular formula C9H9NO2S B3038289 Cyclopropyl(4-nitrophenyl)sulfane CAS No. 851008-48-5

Cyclopropyl(4-nitrophenyl)sulfane

Cat. No. B3038289
M. Wt: 195.24 g/mol
InChI Key: UELKGKJGKADBOY-UHFFFAOYSA-N
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Patent
US08735412B2

Procedure details

1.78 g (44.6 mmol) of sodium hydride (60%) was added in portions to a solution of 3.00 g (40.5 mmol) of cyclopropane thiol (preparation according to: E. Block et al., J. Am. Chem. Soc. 1992, 114, 3492) in 100 ml THF/100 ml diethyl ether and was stirred for 30 minutes at room temperature. Then 6.00 g (38.7 mmol) of 1-fluoro-4-nitrobenzene was added in portions. The mixture was stirred for 2 hours at 40° C. After it had cooled, the mixture was put in water and was extracted with benzene (3×). The combined organic phases were concentrated by evaporation and the residue was purified chromatographically (hexane/ethyl acetate 95:5). 4.6 g (23.6 mmol; yield: 61%) of the product was obtained.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([SH:6])[CH2:5][CH2:4]1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1>C1COCC1.O>[CH:3]1([S:6][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC1)S
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 40° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After it had cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified chromatographically (hexane/ethyl acetate 95:5)
CUSTOM
Type
CUSTOM
Details
4.6 g (23.6 mmol; yield: 61%) of the product was obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC1)SC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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